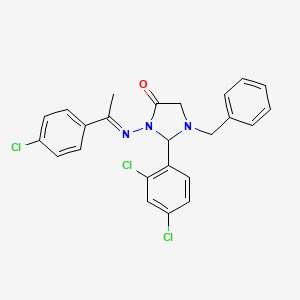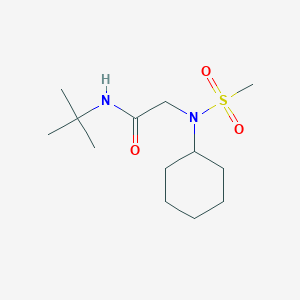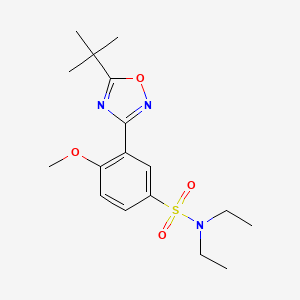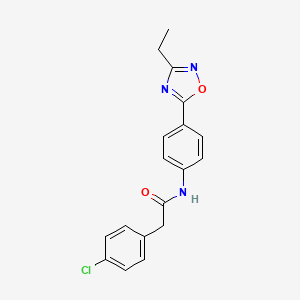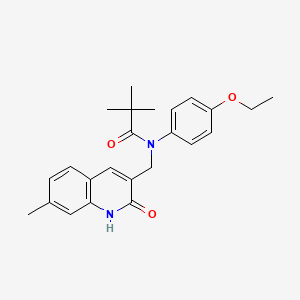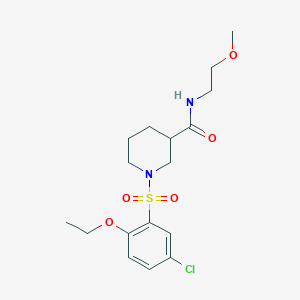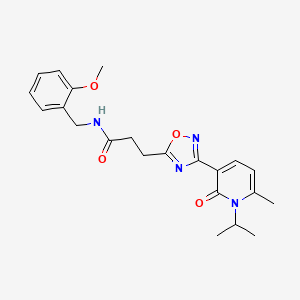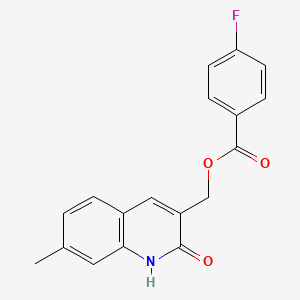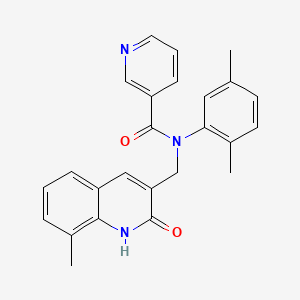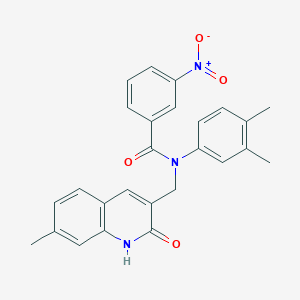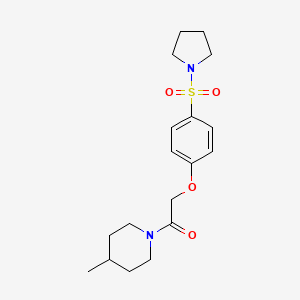
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the chemical class of indole-based cannabinoids. MPHP-2201 is a potent agonist of the cannabinoid receptor CB1 and CB2. It has been found to have several potential applications in scientific research, particularly in the study of the endocannabinoid system and its effects on the body.
作用机制
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including the brain, immune system, and peripheral tissues. Activation of these receptors by 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone leads to the release of neurotransmitters and other signaling molecules that modulate various physiological processes.
Biochemical and Physiological Effects:
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been found to have several biochemical and physiological effects, including the modulation of pain sensation, appetite, and mood. It has also been found to have anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of several diseases, including chronic pain, multiple sclerosis, and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone in scientific research is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on specific physiological processes with a high degree of precision. However, one limitation of using 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone is its potential for abuse and dependence, which may limit its use in certain types of research.
未来方向
There are several potential future directions for the use of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone in scientific research. One area of interest is the investigation of its effects on the endocannabinoid system in the context of disease states, such as chronic pain and neurodegenerative disorders. Another potential direction is the development of novel therapeutic agents based on the structure of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone, which may have improved efficacy and safety profiles compared to existing cannabinoid-based drugs. Additionally, further research is needed to better understand the long-term effects of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone use on the body, particularly in the context of chronic use and abuse.
合成方法
The synthesis of 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone involves the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with 1-(4-fluorobenzyl)-1H-pyrrole-2,5-dione in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with 2-bromo-1-(4-methylpiperidin-1-yl)ethanone to produce 1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone.
科学研究应用
1-(4-methylpiperidin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)ethanone has been used in several scientific studies to investigate the effects of cannabinoids on the body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of several physiological processes, including pain sensation, appetite, and mood.
属性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-8-12-19(13-9-15)18(21)14-24-16-4-6-17(7-5-16)25(22,23)20-10-2-3-11-20/h4-7,15H,2-3,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLADAEYNJUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-piperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

